molecular formula C13H18O2 B14845479 3-(Cyclopropylmethoxy)-4-isopropylphenol

3-(Cyclopropylmethoxy)-4-isopropylphenol

Cat. No.: B14845479
M. Wt: 206.28 g/mol
InChI Key: AAJFZHNMGRGPBH-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-isopropylphenol is a phenolic compound featuring a cyclopropylmethoxy group (-O-CH2-C3H5) at the 3-position and an isopropyl group (-C(CH3)2H) at the 4-position of the benzene ring. For example, Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate () is synthesized via nucleophilic substitution using cyclopropylmethyl bromide and a dihydroxy precursor under basic conditions (K2CO3 in acetonitrile) . This suggests that this compound could be synthesized similarly by substituting the hydroxyl precursor with 4-isopropylphenol.

The compound’s structural features—particularly the cyclopropylmethoxy group—impart unique physicochemical properties. The cyclopropyl ring enhances lipophilicity and metabolic stability compared to linear alkyl or aryl ethers, which is critical in pharmaceutical applications .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-propan-2-ylphenol

InChI

InChI=1S/C13H18O2/c1-9(2)12-6-5-11(14)7-13(12)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3

InChI Key

AAJFZHNMGRGPBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-isopropylphenol typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation and further alkylation to introduce the cyclopropylmethoxy group. Finally, the compound undergoes oxidation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to achieve high yields and purity. Key steps include the use of suitable solvents, catalysts, and temperature control to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-isopropylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions, alkoxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-isopropylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-isopropylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

4-Isopropylphenol (CAS 99-89-8)

  • Structure: A simple phenol with an isopropyl group at the 4-position.
  • Key Differences : Lacks the cyclopropylmethoxy group at the 3-position.
  • Properties :
    • Lower molecular weight (136.19 g/mol vs. 220.27 g/mol for the target compound).
    • Higher water solubility due to the absence of the hydrophobic cyclopropylmethoxy group.
    • Used industrially as a precursor in resins and fragrances () .
  • Significance : Highlights the role of the cyclopropylmethoxy group in modulating lipophilicity and biological activity.

Methyl 3-(Cyclopropylmethoxy)-4-hydroxybenzoate

  • Structure : Features a cyclopropylmethoxy group at the 3-position and a methyl ester at the 4-position.
  • Key Differences : Replaces the isopropyl group with a methyl ester (-COOCH3).
  • Properties :
    • The ester group increases polarity, reducing membrane permeability compared to the target compound.
    • Serves as an intermediate in synthesizing Roflumilast , a PDE4 inhibitor () .
  • Synthesis : Achieved in 18% yield via column chromatography () .

Roflumilast and Its Intermediates

  • Roflumilast Structure : 3-Cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloropyridin-4-yl)benzamide () .
  • Key Differences : Incorporates a difluoromethoxy group and a pyridinylamide moiety, enhancing PDE4 inhibition (IC50 = 0.8 nM).
  • Significance : Demonstrates that cyclopropylmethoxy-substituted aromatics are privileged structures in PDE4 inhibitors. The target compound’s isopropyl group may offer steric or electronic advantages over Roflumilast’s difluoromethoxy group in specific applications.

3-Methyl-4-isopropylphenol

  • Structure : Methyl group at the 3-position and isopropyl at the 4-position () .
  • Key Differences : Replaces cyclopropylmethoxy with a methyl group.
  • Properties :
    • Lower molecular weight (150.22 g/mol) and reduced steric hindrance.
    • Used in biocides and fragrances due to its simpler structure .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-(Cyclopropylmethoxy)-4-isopropylphenol C13H18O2 206.28 3-O-CH2-C3H5, 4-C(CH3)2H High lipophilicity; potential PDE4 inhibitor analog
4-Isopropylphenol C9H12O 136.19 4-C(CH3)2H Industrial precursor; high solubility
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate C12H14O4 222.24 3-O-CH2-C3H5, 4-COOCH3 Roflumilast intermediate; polar
Roflumilast C17H14Cl2F2N2O3 403.21 3-O-CH2-C3H5, 4-O-CF2H, pyridinylamide Potent PDE4 inhibitor (IC50 = 0.8 nM)
3-Methyl-4-isopropylphenol C10H14O 150.22 3-CH3, 4-C(CH3)2H Biocide/fragrance component

Key Research Findings

  • Cyclopropylmethoxy Group : Enhances metabolic stability and binding affinity in PDE4 inhibitors () .
  • Synthetic Flexibility : Cyclopropylmethyl bromide is a versatile reagent for introducing the cyclopropylmethoxy group () .
  • Biological Relevance : Compounds with cyclopropylmethoxy substitutions show promise in treating inflammatory diseases due to their ability to modulate immune cell responses () .

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